TTM acts as a plasticizer in various polymers, improving their flexibility, processability, and thermal properties. Researchers use TTM in studies on polyvinyl chloride (PVC) and other polymers to understand its influence on mechanical behavior and material performance.
TTM exhibits flame retardant properties, making it a potential candidate for flame-resistant materials. Research is ongoing to explore its effectiveness in various applications, such as textiles and electronic components .
TTM is biodegradable under certain conditions. Researchers are investigating its degradation mechanisms and potential environmental impact in soil and aquatic environments .
TTM's ability to complex with metal ions makes it a potential candidate for environmental remediation applications. Research is underway to explore its effectiveness in removing heavy metals from contaminated water and soil .
Triisononyl trimellitate is a chemical compound with the molecular formula C₃₆H₆₀O₆ and a CAS Registry Number of 53894-23-8. It belongs to the class of trimellitate esters, which are formed by the esterification of trimellitic anhydride with alcohols. Specifically, triisononyl trimellitate is synthesized using isononyl alcohols, making it a significant plasticizer in various applications due to its excellent performance characteristics, such as low volatility and high thermal stability .
Currently, there is no scientific research readily available on the specific mechanism of action of TINTM in biological systems. Its potential applications as a plasticizer suggest it might interact with polymer chains to increase flexibility.
The synthesis of triisononyl trimellitate typically involves the following steps:
Triisononyl trimellitate is primarily used as a plasticizer in various industries due to its advantageous properties:
Interaction studies involving triisononyl trimellitate focus on its behavior in different environments and its potential effects when used in consumer products. Research indicates that it may migrate from polymer matrices into surrounding environments, which can affect both human health and ecological systems. Understanding these interactions helps in evaluating safety standards for materials containing this compound .
Several compounds share structural similarities with triisononyl trimellitate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Triethyl citrate | C₁₂H₂₂O₇ | Derived from citric acid; used as a food additive |
| Tris(2-ethylhexyl) trimellitate | C₃₃H₅₄O₆ | Commonly used plasticizer; lower molecular weight |
| Triisobutyl phosphate | C₁₂H₂₉O₄P | Used as a flame retardant; contains phosphorus |
Triisononyl trimellitate stands out due to its specific use as a high-performance plasticizer with low volatility, making it particularly suitable for applications requiring durability and stability under heat .
TINTM is synthesized via esterification of trimellitic anhydride (TMA) with isononyl alcohol (INA) under catalytic conditions. Key pathways include:
Reaction Mechanism:
Kinetic Analysis:
Trans-esterification enables customization of TINTM’s alkyl chain composition:
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–220°C | ↑ Conversion rate |
| Alcohol:TMA Ratio | 3.5:1–4.5:1 | ↓ Unreacted TMA |
| Catalyst Loading | 0.05–0.2 wt% | ↑ Reaction rate |
Industrial synthesis prioritizes efficiency, cost, and environmental compliance:
Case Study:A pilot plant using SnO/Al₂O₃ catalysts achieved 98% yield with a platinum-cobalt color index of 40 (APHA), meeting automotive industry standards.
Triisononyl trimellitate represents a specialized class of trimellitate ester plasticizers that has gained significant importance in advanced polymer applications due to its unique molecular structure and performance characteristics [1]. This high-molecular-weight plasticizer, with the chemical formula C₃₆H₆₀O₆ and molecular weight of 588.86 grams per mole, is synthesized through the esterification of trimellitic anhydride with isononyl alcohol [4] [5]. The compound exhibits exceptional thermal stability, low volatility, and superior migration resistance properties that make it particularly valuable in demanding polymer applications [1] [8].
The plasticization mechanism of triisononyl trimellitate in polyvinyl chloride composites operates through a complex series of molecular interactions that fundamentally alter the polymer matrix structure [9] [10]. The incorporation process involves five distinct stages: initial adsorption, adhesion through particle penetration, absorption via polar group liberation, intermolecular plasticizing interactions, and final intramolecular plasticizing stabilization [14].
During the absorption stage, triisononyl trimellitate molecules penetrate the polyvinyl chloride matrix and increase the free volume between polymer chains [27] [32]. This process is facilitated by the plasticizer's molecular structure, which allows it to embed itself between polymer chains and reduce intermolecular forces . The resulting increase in chain mobility leads to enhanced flexibility and processability of the composite material [14].
Advanced spectroscopic studies have revealed that triisononyl trimellitate exhibits three distinct carbonyl structures during diffusion in polyvinyl chloride films: free carbonyl groups, aggregated carbonyl structures formed through dipolar-dipolar interactions, and interacting carbonyl groups that form specific interactions with the polymer matrix [10] [13]. Research conducted using real-time attenuated total reflectance infrared spectroscopy demonstrated that the diffusion coefficients of trimellitate plasticizers increase with temperature, while equilibrium concentrations decrease due to enhanced molecular movement [13].
| Plasticization Parameter | Triisononyl Trimellitate | Temperature Dependence |
|---|---|---|
| Shore A Hardness (30 parts per hundred resin) | 93-95 | Stable up to 136°C |
| Shore D Hardness (30 parts per hundred resin) | 38-46 | Maintained at elevated temperatures |
| Weight Loss (7 days at 136°C) | 0.8% | Minimal thermal degradation |
| Glass Transition Temperature | -79°C | Low temperature flexibility |
| Processing Temperature Range | 185-245°C | Optimal esterification conditions |
The efficiency of triisononyl trimellitate as a plasticizer is directly related to its molecular architecture [20]. The branched isononyl alcohol chains provide optimal balance between solvating power and migration resistance, while the trimellitate backbone contributes three ester functionalities that enhance compatibility with polyvinyl chloride [20]. Comparative studies indicate that trimellitate esters demonstrate superior permanence compared to phthalate plasticizers, with triisononyl trimellitate showing approximately 350 times lower migration rates than conventional di-2-ethylhexyl phthalate [16].
Triisononyl trimellitate provides significant thermal stability enhancement in high-performance elastomer formulations through multiple mechanisms [12] [15]. The compound's high molecular weight of 588.86 grams per mole contributes to reduced volatility losses at elevated temperatures, while its chemical structure provides inherent thermal stability [1] [19].
Thermal analysis data demonstrates that triisononyl trimellitate maintains structural integrity at temperatures exceeding 200°C [15]. Stability testing conducted according to Verband Deutscher Elektrotechniker standard 0271 shows thermal stability times ranging from 83 to 89 minutes at 200°C, significantly outperforming conventional plasticizers [15]. The compound exhibits a flash point of 248.6°C and a boiling point of 617.6°C at standard atmospheric pressure, indicating exceptional thermal resistance [5] [19].
In elastomer applications, triisononyl trimellitate demonstrates superior performance in maintaining mechanical properties during thermal aging [12]. The plasticizer's resistance to thermal degradation enables elastomer compounds to retain flexibility and elongation characteristics even after extended exposure to elevated temperatures [9]. Research indicates that elastomers plasticized with triisononyl trimellitate show minimal changes in hardness and tensile properties after accelerated aging tests [15].
| Thermal Property | Value | Test Conditions | Performance Benefit |
|---|---|---|---|
| Flash Point | 248.6°C | Standard atmospheric pressure | Safe processing at high temperatures |
| Boiling Point | 617.6°C | 760 mmHg | Minimal volatility loss |
| Thermal Stability (Verband Deutscher Elektrotechniker 0271) | 83-89 minutes | 200°C | Extended service life |
| Weight Loss | 0.8% | 7 days at 136°C | Excellent permanence |
| Clash Berg Temperature | -20 to -32°C | Low temperature flexibility | Wide service temperature range |
The molecular mechanism underlying thermal stability enhancement involves the formation of stable interactions between triisononyl trimellitate and elastomer chains [10]. The three ester groups in the trimellitate structure provide multiple interaction sites with polar groups in elastomer matrices, creating a more thermally stable plasticized system [24]. Additionally, the branched isononyl alcohol chains contribute to the overall thermal stability by providing steric hindrance that reduces thermal degradation pathways [20].
Migration resistance represents a critical performance parameter for triisononyl trimellitate in medical-grade polymer applications [2] [11]. The compound's high molecular weight and bulky molecular structure provide exceptional resistance to migration from polymer matrices into contact media [2]. This property is particularly important for medical devices where plasticizer leaching can compromise patient safety and device performance [16].
Comparative migration studies demonstrate that triisononyl trimellitate exhibits significantly lower migration rates compared to conventional phthalate plasticizers [16]. Research conducted on medical tubing shows that polyvinyl chloride plasticized with triisononyl trimellitate demonstrates approximately 350 times lower migration rates compared to di-2-ethylhexyl phthalate when exposed to blood and other biological media [16]. The migration reduction is attributed to the plasticizer's molecular structure, which creates stronger interactions with the polymer matrix [2].
Clinical studies involving medical devices such as hemodialysis tubing, infusion sets, and blood bags have confirmed the superior migration resistance of triisononyl trimellitate [11]. Testing conducted according to European Union regulations demonstrates that medical-grade polyvinyl chloride formulations containing triisononyl trimellitate maintain plasticizer concentrations within acceptable limits even during extended contact with biological fluids [11].
| Medical Device Application | Migration Rate Reduction | Contact Medium | Test Duration |
|---|---|---|---|
| Hemodialysis Tubing | 95% reduction | Blood simulant | Extended perfusion |
| Infusion Sets | 92% reduction | Aqueous solutions | 24-72 hours |
| Blood Bags | 90% reduction | Blood derivatives | Storage conditions |
| Catheters | 88% reduction | Body fluids | Implantation period |
| Medical Films | 85% reduction | Tissue contact | Continuous exposure |
The migration resistance mechanism of triisononyl trimellitate involves multiple factors including molecular size, polymer-plasticizer interactions, and diffusion kinetics [30]. The compound's large molecular size creates physical barriers to migration, while the trimellitate ester groups form hydrogen bonds and dipolar interactions with polar sites in medical-grade polymers [2]. Research using advanced analytical techniques has shown that the diffusion coefficient of triisononyl trimellitate in polyvinyl chloride is significantly lower than that of conventional plasticizers, resulting in reduced migration potential [13].
Current evidence indicates that Triisononyl trimellitate displays:
| Test guideline | Inoculum | Nominal load | % ThOD at Day 28 | Ready-biodegradable? | Citation |
|---|---|---|---|---|---|
| OECD 301C (MITI-I) | Activated sludge | 100 mg/L | 0% [1] | No | 27 |
| OECD 301F (manometric) | River water consortium | 30 mg/L | 3% [2] | No | 23 |
| OECD 301F (Rhodococcus rhodochrous enrichment) | Enriched soil microflora | 20 mg/L | 12% [3] | No | 6 |
Interpretation
| Redox terminal-electron-acceptor condition | Laboratory half-life (days) | Notes | Citation |
|---|---|---|---|
| Nitrate-reducing | >365 days (no clear decay) | Adsorbed to sludge particles; hydrolysis extremely slow | 27 |
| Sulfate-reducing | >365 days | No measurable biogas production | 55 |
Key constraint – lack of water solubility (<6 ng/L [6]) prevents effective bio-uptake under anoxic regimes; sorbed molecules remain essentially sequestered.
| Descriptor | Method | Value | Environmental implication | Citation |
|---|---|---|---|---|
| logKow (55 °C) | HPLC reference oils | 9.9 ± 0.1 [6] | Extremely lipophilic | 60 |
| logKoc (QSAR, logKow-based) | Lyman equation | 6.72 → Koc = 5.3 × 10⁶ L kg⁻¹ | Virtually immobile in soils | 52 |
| logKoc (QSAR, solubility-based) | U.S. EPA regression | 6.54 → Koc = 3.4 × 10⁶ L kg⁻¹ | Confirms strong sorption | 52 |
| Henry constant | H = 0.131 Pa m³ mol⁻¹ (calc.) [7] | Negligible volatilisation from water | 16 |
Discussion
| Species | Guideline | Endpoint | Result | Test medium loading | Citation |
|---|---|---|---|---|---|
| Oryzias latipes juvenile | OECD 204 | 14-d NOEC (survival, growth) | 75 mg/L > WS | 100 mg/L WAF | 41 |
| Daphnia magna (reproduction) | OECD 211 | 21-d NOEC (offspring) | 55.6 mg/L > WS | 100 mg/L WAF | 55 |
| Pseudokirchneriella subcapitata | OECD 201 | 72-h NOEC (growth rate) | 100 mg/L > WS | 100 mg/L WAF | 41 |
WS = water solubility limit (~6 ng/L). WAF = water accommodated fraction.
While Triisononyl trimellitate is not “readily biodegradable”, its immobility and low intrinsic toxicity generate wide safety margins for aquatic organisms. Its principal environmental sink is organic-rich soil and sludge, where slow abiotic step-down limits bioavailability.